molecular formula C44H48N2O8S2 B613752 (Fmoc-Cys-OtBu)2 CAS No. 139592-37-3

(Fmoc-Cys-OtBu)2

Cat. No. B613752
M. Wt: 797.01
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(Fmoc-Cys-OtBu)2” is an Fmoc protected cysteine derivative1. It is also known as Nα,Nα-Bis-Fmoc-L-cystine bis (tert-butyl ester)1. This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques1. Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, which are a critical component of protein structure1.



Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field2. A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed2. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH2.



Molecular Structure Analysis

The molecular formula of “(Fmoc-Cys-OtBu)2” is C44H48N2O8S21. Its molecular weight is 797.011.



Chemical Reactions Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field2. A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed2. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH2.



Physical And Chemical Properties Analysis

The molecular formula of “(Fmoc-Cys-OtBu)2” is C44H48N2O8S21. Its molecular weight is 797.011.


Scientific Research Applications

Safety And Hazards

“(Fmoc-Cys-OtBu)2” is intended for research use only and is not intended for diagnostic or therapeutic use1. The safety information and MSDS can be found here.


properties

IUPAC Name

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCNHOFZFYLKLF-UWXQCODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Fmoc-Cys-OtBu)2

Citations

For This Compound
6
Citations
JW METZGER, KH WIESMÜLLER… - International journal of …, 1991 - Wiley Online Library
Acylated derivatives of S‐(2,3‐dihydroxypropyl)‐cysteine (S‐glycerylcysteine) form the N‐terminus of structural and functional proteins of bacterial origin. Synthetic lipopeptides …
Number of citations: 96 onlinelibrary.wiley.com
M Muttenthaler, A Andersson… - Journal of medicinal …, 2010 - ACS Publications
Disulfide bond engineering is an important approach to improve the metabolic half-life of cysteine-containing peptides. Eleven analogues of oxytocin were synthesized including …
Number of citations: 127 pubs.acs.org
R Dickman - 2018 - discovery.ucl.ac.uk
Antibiotic resistance is a huge global health threat, and there is urgent need for new classes of antimicrobials to combat the spread of resistant organisms. In recent years, a class of …
Number of citations: 2 discovery.ucl.ac.uk
K Bowen - 2021 - tara.tcd.ie
Protein lipidation is a critical post-translational modification that occurs in all bacteria. The essential enzymes involved in this modification are exclusive to bacteria and have …
Number of citations: 0 www.tara.tcd.ie
GPP Gential - 2018 - scholarlypublications …
The mammalian immune system consists of two interdependent parts, namely the innate and adaptive immune system. 1-3 Adaptive immune responses can be divided in humoral (…
S Mitchell - 2018 - discovery.ucl.ac.uk
Lantibiotics are a powerful class of antimicrobials but their success in clinical settings has been limited. Stability and solubility issues in combination with the significant synthetic …
Number of citations: 2 discovery.ucl.ac.uk

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